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molecular formula C7H16N2 B8425563 N,N'-dimethyl-N-(prop-2-en-1-yl)ethane-1,2-diamine

N,N'-dimethyl-N-(prop-2-en-1-yl)ethane-1,2-diamine

Cat. No. B8425563
M. Wt: 128.22 g/mol
InChI Key: NZIXRIJOSIKXTJ-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using N-allylmethylamine (821.5 mg) as a starting material, the title compound (246 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
821.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](CN)C=C.[NH2:6][CH2:7][C@@H:8]1[CH2:12][CH2:11][CH2:10][N:9]1[CH2:13]C>>[CH3:13][N:9]([CH2:10][CH:11]=[CH2:12])[CH2:8][CH2:7][NH:6][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
821.5 mg
Type
reactant
Smiles
C(C=C)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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